molecular formula C42H64O14 B2370294 (2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one CAS No. 97230-46-1

(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one

Cat. No.: B2370294
CAS No.: 97230-46-1
M. Wt: 792.96
InChI Key: YRQJYHITIWJZQN-IYGPSVFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Picfeltarraenin IB is a triterpenoid compound extracted from the plant Picriafel-terrae Lour. This compound is known for its inhibitory effects on acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. Picfeltarraenin IB has shown potential in the treatment of herpes infections, cancer, and inflammation .

Mechanism of Action

Target of Action

Picfeltarraenin IB, also known as HY-N2211, is a triterpenoid obtained from Picriafel-terrae Lour (P.fel-terrae) . The primary target of Picfeltarraenin IB is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, Picfeltarraenin IB increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

As an AChE inhibitor, Picfeltarraenin IB binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine . This results in an accumulation of acetylcholine at cholinergic synapses, leading to prolonged activation of cholinergic receptors .

Biochemical Pathways

The inhibition of AChE by Picfeltarraenin IB affects the cholinergic neurotransmission pathway . By preventing the breakdown of acetylcholine, it enhances the action of acetylcholine on muscarinic and nicotinic receptors. This can lead to various physiological effects, depending on the location of these receptors .

Pharmacokinetics

Like other ache inhibitors, its bioavailability, distribution, metabolism, and excretion (adme properties) would likely be influenced by factors such as its physicochemical properties, formulation, route of administration, and individual patient characteristics .

Result of Action

The inhibition of AChE by Picfeltarraenin IB leads to an increase in acetylcholine levels, which can have various effects on the body. It has been suggested that Picfeltarraenin IB can be used for the treatment of herpes infections, cancer, and inflammation . More research is needed to fully understand the molecular and cellular effects of picfeltarraenin ib’s action .

Biochemical Analysis

Biochemical Properties

Picfeltarraenin IB is an acetylcholinesterase (AChE) inhibitor . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, Picfeltarraenin IB can potentially increase the concentration of acetylcholine in the body, which could have various effects on the nervous system.

Cellular Effects

For example, it could potentially affect cell signaling pathways related to acetylcholine, impact gene expression of enzymes and proteins involved in acetylcholine metabolism, and influence overall cellular metabolism .

Molecular Mechanism

The molecular mechanism of Picfeltarraenin IB primarily involves its interaction with AChE. As an AChE inhibitor, Picfeltarraenin IB binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This results in an increase in acetylcholine levels, which can influence various biological processes, including nerve impulse transmission and muscle contraction .

Metabolic Pathways

Given its role as an AChE inhibitor, it is likely involved in pathways related to acetylcholine metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Picfeltarraenin IB is typically extracted from the plant Picriafel-terrae Lour. The extraction process involves drying the plant parts (leaves, stems, and roots) and then using methanol for ultrasonic treatment at room temperature . The methanol extract is then subjected to various chromatographic techniques to isolate Picfeltarraenin IB.

Industrial Production Methods: Industrial production of Picfeltarraenin IB follows similar extraction methods but on a larger scale. The plant material is processed in bulk, and advanced chromatographic techniques such as high-performance liquid chromatography (HPLC) are used to purify the compound .

Chemical Reactions Analysis

Types of Reactions: Picfeltarraenin IB undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms of Picfeltarraenin IB.

Scientific Research Applications

Picfeltarraenin IB has a wide range of scientific research applications:

Properties

IUPAC Name

(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H64O14/c1-18(2)23-14-26(45)42(9,56-23)35-22(44)15-39(6)25-12-10-20-21(41(25,8)27(46)16-40(35,39)7)11-13-28(38(20,4)5)54-37-34(32(50)30(48)24(17-43)53-37)55-36-33(51)31(49)29(47)19(3)52-36/h10,14,18-19,21-22,24-25,28-37,43-44,47-51H,11-13,15-17H2,1-9H3/t19-,21+,22+,24+,25-,28+,29-,30+,31+,32-,33+,34+,35-,36-,37-,39-,40+,41-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQJYHITIWJZQN-UGBBSPHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4C(=CCC5C4(C(=O)CC6(C5(CC(C6C7(C(=O)C=C(O7)C(C)C)C)O)C)C)C)C3(C)C)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3CC[C@@H]4C(=CC[C@@H]5[C@]4(C(=O)C[C@]6([C@]5(C[C@H]([C@@H]6[C@@]7(C(=O)C=C(O7)C(C)C)C)O)C)C)C)C3(C)C)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H64O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

792.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one
Reactant of Route 2
(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one
Reactant of Route 3
(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one
Reactant of Route 4
(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one
Reactant of Route 5
(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one
Reactant of Route 6
(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one
Customer
Q & A

Q1: What are the primary biological activities reported for Picfeltarraenin IB?

A1: Research has primarily focused on Picfeltarraenin IB's ability to inhibit acetylcholinesterase (AChE) [2] and complement pathways [3]. AChE inhibition is a key mechanism for drugs targeting Alzheimer's disease, while complement inhibition holds potential for treating inflammatory and autoimmune disorders.

Q2: How does Picfeltarraenin IB compare to other known inhibitors of its target proteins?

A2: Picfeltarraenin IB, along with other picfeltarraenins from P. fel-terrae, exhibited stronger AChE inhibitory activity than Tacrine, a known AChE inhibitor [2]. Regarding complement inhibition, Picfeltarraenin IB showed activity comparable to other cucurbitacin glycosides isolated from the same plant [3].

Q3: Can you elaborate on the structural characterization of Picfeltarraenin IB?

A3: Picfeltarraenin IB is characterized by its cucurbitacin skeleton with a sugar moiety attached. While specific spectroscopic data might vary between publications, researchers commonly utilize MS and NMR spectroscopy to confirm its structure [3].

Q4: What analytical techniques are commonly employed to study Picfeltarraenin IB?

A4: Researchers utilize a range of techniques, including:

    Q5: Are there any studies on the structure-activity relationship (SAR) of Picfeltarraenin IB and its analogues?

    A5: While specific SAR studies focusing solely on Picfeltarraenin IB might be limited, research on related cucurbitacin glycosides suggests that the sugar moiety and its specific attachment point can significantly influence biological activity [3]. Further investigations are needed to fully elucidate the SAR of Picfeltarraenin IB.

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